molecular formula C12H11N3O2S B14905425 n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine

n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine

Cat. No.: B14905425
M. Wt: 261.30 g/mol
InChI Key: LIBAABWXCSWTFE-UHFFFAOYSA-N
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Description

n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with cyclopropylamine to form an intermediate Schiff base, which is then cyclized with a thioamide to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine is unique due to the presence of the cyclopropyl group and the nitrophenyl substituent, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to biological targets and improve its pharmacokinetic profile compared to other thiazole derivatives .

Properties

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

N-cyclopropyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H11N3O2S/c16-15(17)10-3-1-2-8(6-10)11-7-18-12(14-11)13-9-4-5-9/h1-3,6-7,9H,4-5H2,(H,13,14)

InChI Key

LIBAABWXCSWTFE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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